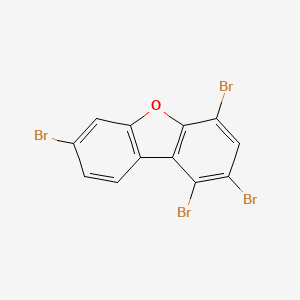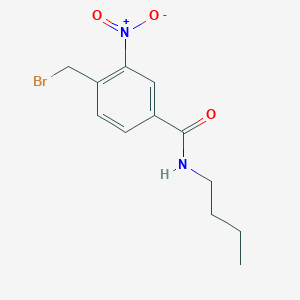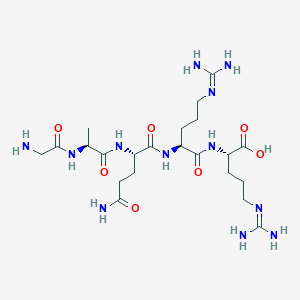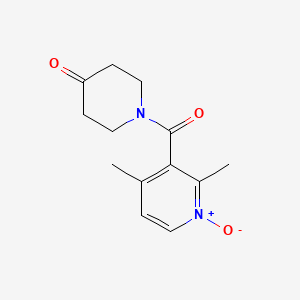![molecular formula C29H26O4 B12599645 Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- CAS No. 896121-38-3](/img/structure/B12599645.png)
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C29H26O4 and a molecular weight of 438.514 g/mol This compound is characterized by the presence of three phenylmethoxy groups attached to a central phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- typically involves the reaction of 3,4,5-trihydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of intermediate benzyl ethers, which are then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but with fewer phenylmethoxy groups.
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone: Contains two phenylmethoxy groups instead of three.
Uniqueness
Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]- is unique due to the presence of three phenylmethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
896121-38-3 |
|---|---|
Molecular Formula |
C29H26O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3,4,5-tris(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C29H26O4/c1-22(30)26-17-27(31-19-23-11-5-2-6-12-23)29(33-21-25-15-9-4-10-16-25)28(18-26)32-20-24-13-7-3-8-14-24/h2-18H,19-21H2,1H3 |
InChI Key |
DYQZKDQBJJQKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)




![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
